3-Methylimidazo[1,2-a]pyrazine-6-carboxylic acid
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Overview
Description
3-Methylimidazo[1,2-a]pyrazine-6-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyrazine ring The presence of a carboxylic acid group at the 6th position and a methyl group at the 3rd position further defines its chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylimidazo[1,2-a]pyrazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyrazine with α-bromoacetophenone, followed by cyclization and subsequent oxidation to introduce the carboxylic acid group. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Methylimidazo[1,2-a]pyrazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.
Scientific Research Applications
3-Methylimidazo[1,2-a]pyrazine-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Methylimidazo[1,2-a]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death or inhibition of cell growth.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring, offering different chemical properties and reactivity.
Imidazo[1,2-a]pyridazine: Features a pyridazine ring, which affects its biological activity and applications.
Uniqueness
3-Methylimidazo[1,2-a]pyrazine-6-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H7N3O2 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
3-methylimidazo[1,2-a]pyrazine-6-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-10-7-3-9-6(8(12)13)4-11(5)7/h2-4H,1H3,(H,12,13) |
InChI Key |
DRZZUGHMNYITEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2N1C=C(N=C2)C(=O)O |
Origin of Product |
United States |
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